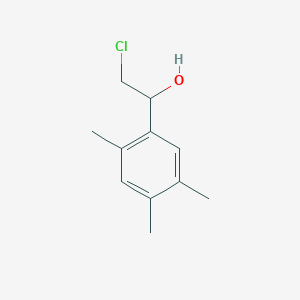![molecular formula C14H19N5O6 B12106424 N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide is a complex organic compound with the molecular formula C12H15N5O6. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the oxolan ring: This involves the cyclization of a suitable precursor to form the oxolan ring.
Attachment of the purinyl group: The purinyl group is introduced through a series of nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the purinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Guanosine: A structurally similar compound with a purinyl group and a ribose sugar.
Adenosine: Another nucleoside with similar biochemical properties.
Uniqueness
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide is unique due to its specific structural modifications, such as the ethoxy group and the acetamide moiety. These modifications confer distinct biochemical properties and potential therapeutic applications that differentiate it from other similar compounds.
属性
分子式 |
C14H19N5O6 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide |
InChI |
InChI=1S/C14H19N5O6/c1-3-24-12-8-11(17-14(18-12)16-6(2)21)19(5-15-8)13-10(23)9(22)7(4-20)25-13/h5,7,9-10,13,20,22-23H,3-4H2,1-2H3,(H,16,17,18,21) |
InChI 键 |
YSERBXPUDHRPFO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)


![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)




![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
